Cas no 398997-11-0 (N-3-(morpholin-4-yl)propyl-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide)

N-3-(morpholin-4-yl)propyl-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-3-(morpholin-4-yl)propyl-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide
- SR-01000461575
- Z276603056
- AKOS000597709
- SR-01000461575-1
- N-(3-morpholin-4-ylpropyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide
- 2,4,6-triisopropyl-N-(3-morpholinopropyl)benzenesulfonamide
- BRD-K82005158-001-02-1
- ChemDiv3_002340
- F0838-0595
- 398997-11-0
- HMS1479K08
- (3-morpholin-4-ylpropyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine
- BRD-K82005158-001-01-3
-
- インチ: 1S/C22H38N2O3S/c1-16(2)19-14-20(17(3)4)22(21(15-19)18(5)6)28(25,26)23-8-7-9-24-10-12-27-13-11-24/h14-18,23H,7-13H2,1-6H3
- InChIKey: OSPAZQASUNWGRU-UHFFFAOYSA-N
- SMILES: S(C1C(=CC(C(C)C)=CC=1C(C)C)C(C)C)(NCCCN1CCOCC1)(=O)=O
計算された属性
- 精确分子量: 410.26031425g/mol
- 同位素质量: 410.26031425g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 28
- 回転可能化学結合数: 9
- 複雑さ: 533
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.3
- トポロジー分子極性表面積: 67Ų
N-3-(morpholin-4-yl)propyl-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0838-0595-25mg |
N-[3-(morpholin-4-yl)propyl]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide |
398997-11-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0838-0595-5μmol |
N-[3-(morpholin-4-yl)propyl]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide |
398997-11-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0838-0595-3mg |
N-[3-(morpholin-4-yl)propyl]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide |
398997-11-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0838-0595-20mg |
N-[3-(morpholin-4-yl)propyl]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide |
398997-11-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0838-0595-30mg |
N-[3-(morpholin-4-yl)propyl]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide |
398997-11-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0838-0595-4mg |
N-[3-(morpholin-4-yl)propyl]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide |
398997-11-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0838-0595-2μmol |
N-[3-(morpholin-4-yl)propyl]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide |
398997-11-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0838-0595-1mg |
N-[3-(morpholin-4-yl)propyl]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide |
398997-11-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0838-0595-100mg |
N-[3-(morpholin-4-yl)propyl]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide |
398997-11-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0838-0595-2mg |
N-[3-(morpholin-4-yl)propyl]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide |
398997-11-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
N-3-(morpholin-4-yl)propyl-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide 関連文献
-
1. Back matter
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
N-3-(morpholin-4-yl)propyl-2,4,6-tris(propan-2-yl)benzene-1-sulfonamideに関する追加情報
Recent Advances in the Study of N-3-(morpholin-4-yl)propyl-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide (CAS: 398997-11-0)
The compound N-3-(morpholin-4-yl)propyl-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide (CAS: 398997-11-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique structural features, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and pharmacokinetic properties. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and optimization of N-3-(morpholin-4-yl)propyl-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide to enhance its pharmacological profile. Researchers have employed advanced synthetic methodologies, including multi-step organic reactions and computational modeling, to improve the yield and purity of the compound. These efforts have led to the development of more efficient synthetic routes, which are crucial for scaling up production for preclinical and clinical studies.
In vitro and in vivo studies have demonstrated that N-3-(morpholin-4-yl)propyl-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide exhibits promising activity against a range of biological targets. Notably, the compound has shown inhibitory effects on specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary data indicate that it may modulate signaling pathways associated with cancer cell proliferation, making it a candidate for further investigation in oncology research.
The pharmacokinetic properties of N-3-(morpholin-4-yl)propyl-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide have also been explored in recent studies. Researchers have assessed its absorption, distribution, metabolism, and excretion (ADME) profiles using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided valuable insights into the compound's bioavailability and metabolic stability, which are critical for its development as a therapeutic agent.
Despite the promising findings, challenges remain in the development of N-3-(morpholin-4-yl)propyl-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide as a drug candidate. Issues such as solubility, toxicity, and off-target effects need to be addressed through further optimization and rigorous preclinical testing. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, N-3-(morpholin-4-yl)propyl-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide (CAS: 398997-11-0) represents a promising scaffold for the development of novel therapeutic agents. Its unique chemical structure and biological activity make it a valuable subject of ongoing research in chemical biology and medicinal chemistry. Future studies should focus on refining its pharmacological properties and exploring its potential in treating various diseases, including inflammation and cancer.
398997-11-0 (N-3-(morpholin-4-yl)propyl-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide) Related Products
- 2413574-64-6(LpxC-IN-10)
- 1203590-03-7(Pseudoginsenoside PPT(E).)
- 209849-69-4(Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate)
- 1248661-13-3(Ethyl 2-amino-5-fluoro-3-methoxybenzoate)
- 20367-31-1(N-(2-aminophenyl)-N'-methylthiourea)
- 125808-20-0(Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate)
- 529513-66-4(4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde)
- 690631-99-3(5-(Hydroxymethyl)-2-(piperidin-1-yl)pyridine)
- 852439-96-4(5-2-(azepan-1-yl)-2-oxoethyl-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)
- 2228982-57-6(2-{4-(2-methylpropyl)phenylmethyl}oxirane)




